molecular formula C13H9F12NO2 B4177876 1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL

1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL

Cat. No.: B4177876
M. Wt: 439.20 g/mol
InChI Key: KISCZFGJYHNLDU-UHFFFAOYSA-N
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Description

2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation. This compound is often used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) typically involves the reaction of 4-(methylamino)-1,3-phenylene with 1,1,1,3,3,3-hexafluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for specific reactions.

    Biology: Employed in the study of biological systems due to its unique properties.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of high-performance materials and coatings due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) exerts its effects involves interactions with specific molecular targets. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, potentially altering their activity. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated alcohol with distinct chemical characteristics.

Uniqueness

2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) is unique due to its specific molecular structure, which combines the properties of fluorinated alcohols with an aromatic amine. This combination imparts unique reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-(methylamino)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F12NO2/c1-26-7-3-2-5(8(27,10(14,15)16)11(17,18)19)4-6(7)9(28,12(20,21)22)13(23,24)25/h2-4,26-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISCZFGJYHNLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F12NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL
Reactant of Route 5
Reactant of Route 5
1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL
Reactant of Route 6
1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL

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